Methyl 5-(tert-butoxycarbonylamino)nicotinate

Quality Control Procurement Specification Purity Analysis

Methyl 5-(tert-butoxycarbonylamino)nicotinate is the optimal protected intermediate for multi-step syntheses requiring orthogonal Boc protection of the aromatic amine. The Boc group withstands basic/nucleophilic conditions, enabling ester or pyridine ring functionalization before controlled TFA deprotection. The methyl ester (LogP 2.22) preserves chromatographic mobility and organic solubility, unlike the more polar free acid. For early-stage library synthesis, 95% purity offers cost efficiency; for late-stage intermediates, higher purity grades minimize impurity carryover. Also serves as NNMT reference inhibitor (IC50 4.36 μM) for assay validation.

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
CAS No. 168618-38-0
Cat. No. B175481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(tert-butoxycarbonylamino)nicotinate
CAS168618-38-0
SynonymsMethyl 5-((tert-butoxycarbonyl)aMino)nicotinate
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=CC(=C1)C(=O)OC
InChIInChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4/h5-7H,1-4H3,(H,14,16)
InChIKeyDWQMWYMMDOSOEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(tert-butoxycarbonylamino)nicotinate (CAS 168618-38-0) Procurement Guide: Differentiating a Nicotinate Building Block from Close Analogs


Methyl 5-(tert-butoxycarbonylamino)nicotinate (CAS 168618-38-0) is a Boc-protected 5-aminonicotinic acid methyl ester derivative with molecular formula C12H16N2O4 and molecular weight 252.27 g/mol . As a heteroaromatic building block, it combines a pyridine core with a methyl ester and a tert-butoxycarbonyl (Boc) protected amino group at the 5-position . The compound is commercially available at purities ranging from 95% to 98% and is typically stored at room temperature as a solid . Its primary utility lies in medicinal chemistry as a protected intermediate for further functionalization via ester hydrolysis or Boc deprotection [1].

Why Generic Substitution of Methyl 5-(tert-butoxycarbonylamino)nicotinate (CAS 168618-38-0) Fails Without Comparative Validation


Methyl 5-(tert-butoxycarbonylamino)nicotinate occupies a specific functional space that generic substitution cannot address without quantitative validation. The compound's Boc-protected 5-amino group, methyl ester, and pyridine-3-carboxylate core confer distinct reactivity, solubility, and molecular recognition properties that differentiate it from closely related analogs such as unprotected Methyl 5-aminonicotinate (CAS 36052-25-2), the ethyl ester variant (Ethyl 5-(tert-butoxycarbonylamino)nicotinate), the carboxylic acid analog (5-((tert-Butoxycarbonyl)amino)nicotinic acid, CAS 337904-92-4), and positional isomers . The Boc group protects the nucleophilic aromatic amine from unwanted side reactions during multi-step syntheses while enabling controlled, acid-catalyzed deprotection when the free amine is required, a temporal control unavailable with unprotected analogs . Furthermore, the methyl ester provides distinct hydrolytic and solubility properties compared to the free carboxylic acid or alternative esters, directly impacting synthetic sequence design and reaction compatibility. Without empirical comparison of these specific attributes, substitution risks synthesis failure, altered reactivity profiles, or compromised downstream functionalization efficiency [1].

Product-Specific Quantitative Evidence Guide: Methyl 5-(tert-butoxycarbonylamino)nicotinate (CAS 168618-38-0) Differentiation Data


Commercial Purity Specification Differentiation: 98% vs. 95% Methyl 5-(tert-butoxycarbonylamino)nicotinate

Commercial suppliers offer Methyl 5-(tert-butoxycarbonylamino)nicotinate at distinct purity specifications. Leyan (Shanghai Haohong Biomedical Technology Co.) supplies the compound at 98% purity minimum specification . In contrast, AKSci and Sigma-Aldrich (AChemBlock) offer the compound at 95% purity specification . This 3% absolute purity differential is directly relevant for procurement decisions in applications where impurities may interfere with sensitive downstream chemistry.

Quality Control Procurement Specification Purity Analysis

NNMT Inhibitory Activity of Methyl 5-(tert-butoxycarbonylamino)nicotinate Relative to Optimized Inhibitors

Methyl 5-(tert-butoxycarbonylamino)nicotinate exhibits weak inhibitory activity against human nicotinamide N-methyltransferase (NNMT) with an IC50 of 4.36 μM (4,360 nM) in a cell-free enzymatic assay measuring reduction in 1-methyl-nicotinamide formation [1]. This positions the compound as a modest scaffold with detectable but non-optimized activity. For procurement context, optimized NNMT inhibitors achieve substantially greater potency: lead compound 16 shows IC50 of 0.0084 μM (8.4 nM, >500-fold more potent) [2], JBSNF-000028 exhibits IC50 of 0.033 μM (33 nM, ~132-fold more potent) [3], and bisubstrate inhibitor II559 demonstrates cellular IC50 of approximately 0.150 μM (150 nM) [4].

Enzyme Inhibition NNMT Medicinal Chemistry

Physicochemical Property Differentiation: Methyl Ester vs. Carboxylic Acid Analogs

Methyl 5-(tert-butoxycarbonylamino)nicotinate exhibits calculated physicochemical properties that differentiate it from its direct carboxylic acid analog, 5-((tert-Butoxycarbonyl)amino)nicotinic acid (CAS 337904-92-4). The target compound has a calculated LogP of 2.2152 and topological polar surface area (TPSA) of 77.52 Ų . The carboxylic acid analog has a molecular weight of 238.24 g/mol (14 g/mol lower) and is a stronger hydrogen bond donor (2 donors vs. 1 donor) . The ester form's higher LogP and reduced hydrogen bond donation capacity suggest enhanced passive membrane permeability and altered solubility profile compared to the free acid.

Physicochemical Properties Drug-Likeness Permeability

Boc-Protected Amine Reactivity Control Relative to Unprotected Methyl 5-Aminonicotinate

The Boc protecting group on Methyl 5-(tert-butoxycarbonylamino)nicotinate confers controlled, acid-labile protection of the aromatic amine. The unprotected analog, Methyl 5-aminonicotinate (CAS 36052-25-2, MW 152.15 g/mol) , possesses a free nucleophilic amine that is susceptible to acylation, alkylation, and oxidation under conditions where the Boc-protected compound remains stable. The Boc group is selectively removable under acidic conditions (e.g., TFA treatment) to liberate the free amine on demand [1]. No direct quantitative reaction yield comparison in identical systems was identified in accessible literature for this specific transformation.

Protecting Group Strategy Synthetic Methodology Orthogonal Reactivity

Best Research and Industrial Application Scenarios for Methyl 5-(tert-butoxycarbonylamino)nicotinate (CAS 168618-38-0)


Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Protection

Researchers undertaking multi-step synthetic sequences that involve reactions incompatible with a free aromatic amine should procure Methyl 5-(tert-butoxycarbonylamino)nicotinate. The Boc protecting group confers stability during basic and nucleophilic reaction conditions, enabling transformations on the methyl ester or pyridine ring while preserving the protected amine for later, controlled deprotection with TFA [1]. The 98% purity grade (Leyan) is recommended for late-stage intermediates to minimize impurity carryover .

NNMT Assay Development Using a Weak Activity Reference Compound

Laboratories developing or validating NNMT enzymatic assays may utilize Methyl 5-(tert-butoxycarbonylamino)nicotinate as a reference compound with documented, albeit weak, inhibitory activity (IC50 = 4.36 μM) [1]. This compound serves as a baseline comparator for evaluating novel inhibitor potency or as a control in high-throughput screening campaigns, where its ~132-fold to >500-fold lower potency relative to optimized inhibitors (e.g., JBSNF-000028 with IC50 = 0.033 μM) provides a clear activity window for assay dynamic range validation.

Building Block Requiring Retention of Ester Lipophilicity Through Multiple Steps

Synthetic projects where intermediate lipophilicity must be maintained for chromatographic purification or solubility purposes should select the methyl ester form over the more polar carboxylic acid analog. The calculated LogP of 2.2152 and TPSA of 77.52 Ų [1] indicate enhanced organic solvent solubility and potential membrane permeability relative to 5-((tert-Butoxycarbonyl)amino)nicotinic acid, which bears an additional hydrogen bond donor and lower molecular weight . This is particularly relevant when the ester must remain intact through multiple synthetic transformations before final hydrolysis.

Cost-Sensitive Early-Stage Discovery with 95% Purity Grade

Early-stage medicinal chemistry efforts with tolerance for minor impurities may benefit from procuring the 95% purity grade from suppliers such as AKSci or Sigma-Aldrich (AChemBlock) [1]. The 3% lower purity relative to the 98% grade may correspond to cost savings that are strategically advantageous during library synthesis or initial hit expansion where absolute purity is not yet critical. Impurity profiling should be conducted prior to committing this grade to sensitive biological assays.

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